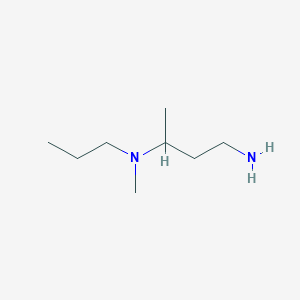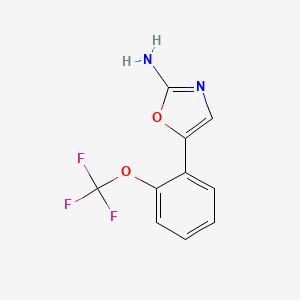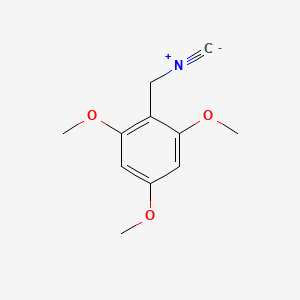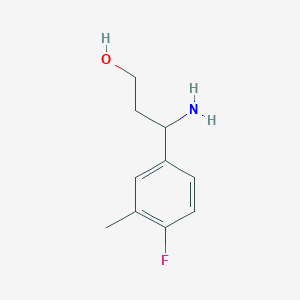![molecular formula C14H20O B13590172 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol CAS No. 1443327-36-3](/img/structure/B13590172.png)
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,6-trimethylphenyl substituent
Méthodes De Préparation
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with cyclopropyl intermediates under controlled conditions. One common method includes the use of Grignard reagents, where 2,4,6-trimethylphenylmagnesium bromide reacts with cyclopropyl ketones to form the desired product. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:
1-(2,4,6-Trimethylphenyl)ethanone: This compound has a similar aromatic structure but lacks the cyclopropyl and ethan-1-ol moieties, resulting in different chemical properties and reactivity.
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol: A closely related compound with a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior and applications
Propriétés
Numéro CAS |
1443327-36-3 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)13(11(3)8-9)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3 |
Clé InChI |
JNOKDXANDVXBOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2(CC2)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)

![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)





![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)

